
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an amino group attached to the pyrazole ring and an acetamide group linked to a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole with an appropriate amine under basic conditions.
Acetamide Formation: The final step involves the acylation of the amino-substituted pyrazole with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted acetamides.
科学的研究の応用
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: It is investigated for its potential use in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often studied using biochemical assays and molecular modeling techniques.
類似化合物との比較
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the branched alkyl chain, which may affect its solubility and reactivity.
N-(3-Methylbutan-2-yl)acetamide: Does not contain the pyrazole ring, which is crucial for its biological activity.
3-Amino-1h-pyrazole: Lacks the acetamide group, which may influence its chemical properties and applications.
Uniqueness
2-(3-Amino-1h-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide is unique due to the combination of the pyrazole ring, amino group, and acetamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications. The branched alkyl chain further enhances its solubility and reactivity, distinguishing it from other similar compounds.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
2-(3-aminopyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8(3)12-10(15)6-14-5-4-9(11)13-14/h4-5,7-8H,6H2,1-3H3,(H2,11,13)(H,12,15) |
InChIキー |
POOVOBJGPRDLDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC(=O)CN1C=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
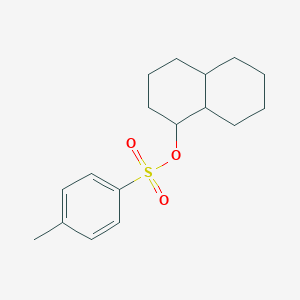
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
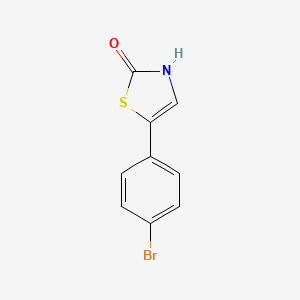
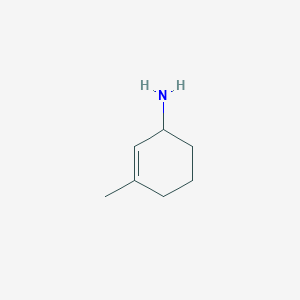

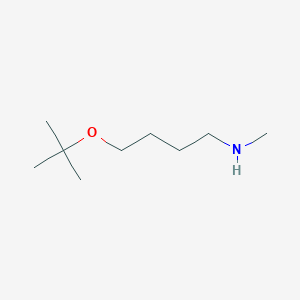
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)

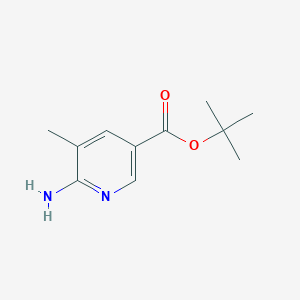

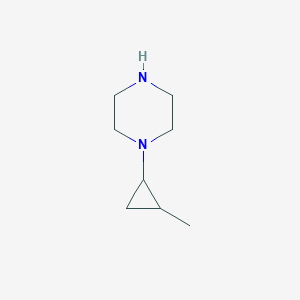
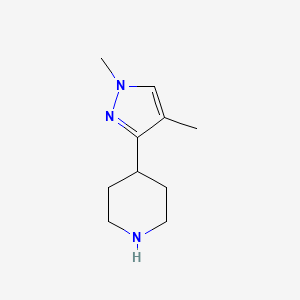
![2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13561930.png)
